molecular formula C20H23FN2O B5437292 2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide

2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide

Cat. No.: B5437292
M. Wt: 326.4 g/mol
InChI Key: YVKYXEYOIGFTDH-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide” is likely an organic compound containing a fluorophenyl group, a piperidinyl group, and a benzyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups: the aromatic ring of the fluorophenyl group, the cyclic structure of the piperidinyl group, and the planar structure of the amide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom might increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s impossible to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as its biological activity. Without specific information, it’s impossible to predict the exact safety and hazards of this compound .

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its biological activity, and assessing its safety and potential applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-piperidin-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-18-8-4-16(5-9-18)14-20(24)22-15-17-6-10-19(11-7-17)23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYXEYOIGFTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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